Fmoc-PEG24-alcohol

Description

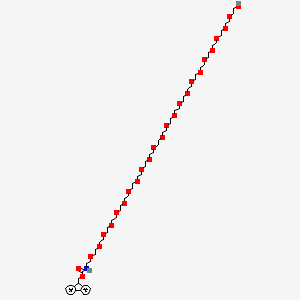

Structure

2D Structure

Properties

Molecular Formula |

C63H109NO26 |

|---|---|

Molecular Weight |

1296.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C63H109NO26/c65-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-56-89-55-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-64-63(66)90-57-62-60-7-3-1-5-58(60)59-6-2-4-8-61(59)62/h1-8,62,65H,9-57H2,(H,64,66) |

InChI Key |

DMXOSEPFIDBTNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Peg24 Alcohol and Its Advanced Derivatives

Strategies for the Preparation of Fmoc-PEG24-alcohol

The synthesis of monodisperse, long-chain polyethylene (B3416737) glycol (PEG) derivatives like this compound presents unique challenges due to the hydrophilic nature of the PEG chain and the potential for side reactions. nih.gov A common strategy involves a stepwise approach to build the PEG chain to the desired length, followed by the introduction of the Fmoc protecting group.

One reported method for synthesizing single molecular weight PEG24 involves a multi-step process. google.com This process starts with the reaction of a compound in an organic solvent with an alkali and methanesulfonyl chloride. The resulting product is then reacted with another compound in the presence of sodium hydride. After a series of reaction and purification steps, including hydrolysis with acid, the final PEG24 product is obtained. google.com This method is noted for its effective purification and high yield. google.com

Another general approach for creating long PEG chains utilizes a one-pot method that involves iterative deprotection and coupling steps. nih.govbeilstein-journals.org This can be adapted for the synthesis of this compound by using a suitable starting material that can be functionalized with the Fmoc group after the PEG chain has been assembled. The purification of such long-chain PEG derivatives can be challenging due to their solubility in a wide range of solvents, but methods like precipitation and crystallization can be effective. beilstein-journals.org

Solid-Phase Synthesis Techniques Utilizing this compound

Solid-phase synthesis offers a powerful platform for the construction of complex molecules, including peptides and other polymers, by anchoring the growing chain to a solid support. This compound can be incorporated into these synthetic schemes to introduce a long, flexible, and hydrophilic spacer.

Integration of this compound into Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides. chempep.comnih.gov The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid resin. This compound can be readily integrated into these standard protocols. ucdavis.edu The hydroxyl end of this compound can be activated and coupled to the free amine of a resin-bound peptide, or the Fmoc-protected amine can be deprotected to allow for the attachment of other molecules. The use of Fmoc protection is advantageous as it is stable to the acidic conditions often used for side-chain deprotection and cleavage from certain resins. chempep.com

Methodologies for Coupling this compound to Resins

The attachment of this compound to a solid support is a critical step in its use in SPPS. The choice of resin and coupling method depends on the desired final product.

For peptide acids , benzyl (B1604629) alcohol-type linkers like Wang or HMPA resins are commonly used. sigmaaldrich.com However, for sensitive amino acids, trityl-type linkers such as 2-chlorotrityl chloride resin are preferred to prevent side reactions like racemization. sigmaaldrich.com The hydroxyl group of this compound can be attached to these resins.

For peptide amides , resins with a Rink Amide linker are the standard choice. sigmaaldrich.com

Coupling reagents such as DCC/HOBt or HBTU/DIPEA are frequently used to activate the carboxyl group for coupling to an amine on the resin or the growing peptide chain. chempep.comembrapa.br The hydroxyl group of this compound can be converted to a carboxylic acid to facilitate this type of coupling. For instance, Fmoc-amino-PEG24-COOH can be attached to a resin. researchgate.net

Optimization of Reaction Conditions for Incorporating this compound

Optimizing reaction conditions is crucial for achieving high yields and purity when incorporating a large and flexible molecule like this compound.

Key parameters to consider include:

Solvent: A mixture of DCM and DMF is often used to facilitate both the activation and coupling steps. chempep.com

Coupling Reagents: The choice of coupling reagent can significantly impact the reaction efficiency. Potent activators like HATU may be necessary to drive the coupling to completion, especially with sterically hindered substrates. chempep.com

Base: The use of a non-nucleophilic base like DIPEA is common, but care must be taken to avoid side reactions such as racemization. chempep.com

Monitoring: The progress of the coupling reaction can be monitored using colorimetric tests like the Kaiser test to detect free amino groups. chempep.com

| Parameter | Recommended Condition | Rationale |

| Solvent | DCM/DMF mixture | Enhances solubility of reactants and promotes efficient coupling. chempep.com |

| Coupling Reagent | HATU for difficult couplings | More potent activator to ensure complete reaction. chempep.com |

| Base | DIPEA (used with caution) | Common non-nucleophilic base, but can induce racemization in some cases. chempep.com |

| Monitoring | Kaiser test | Qualitative test for the presence of free primary amines. chempep.com |

Solution-Phase Synthetic Approaches for this compound Analogues

While solid-phase synthesis is dominant, solution-phase synthesis offers advantages for large-scale production and for certain molecular architectures. Solution-phase peptide synthesis (SolPPS) has seen advancements with the use of "greener" solvents and efficient coupling reagents. google.commdpi.com

The synthesis of this compound analogues in solution would follow similar principles to the solid-phase approach but without the solid support. This would involve the stepwise elongation of the PEG chain and subsequent functionalization. nih.gov Purification at each step is critical and can be achieved through techniques like extraction, precipitation, or crystallization. beilstein-journals.orgnih.gov The development of methods using protecting groups that enhance solubility in specific solvents can simplify the purification process. google.com

Chemo-Enzymatic Synthesis Routes Involving PEGylated Intermediates

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a powerful approach for the synthesis of complex biomolecules. mdpi.comcardiff.ac.uk Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used to catalyze reactions involving PEGylated compounds, such as transesterification and Michael addition. mdpi.comnih.gov

This methodology could be applied to the synthesis of this compound derivatives. For example, a PEGylated intermediate could be synthesized chemically, and then an enzyme could be used to selectively catalyze the attachment of a molecule to the hydroxyl end of the PEG chain. mdpi.com This approach offers high selectivity and yield, often under mild reaction conditions, and avoids the use of heavy metal catalysts. mdpi.comnih.gov

Synthesis of this compound-Based Pseudopeptide Analogues

The synthesis of pseudopeptides, where traditional amide bonds are replaced with other chemical linkages, offers a strategy to enhance the metabolic stability and bioavailability of peptide-based molecules. nih.gov One common modification is the introduction of a reduced amide bond (ψ[CH₂-NH]), which can be achieved through the reductive alkylation of an amine with an aldehyde. nih.gov

A general approach for creating these analogues on a solid support involves the use of a Fmoc/tert-butyl strategy. nih.gov The key step is the introduction of the reduced peptide bond by reacting the N-terminal amino group of the growing peptide chain with a Fmoc-Nα-protected amino aldehyde. nih.gov This method has been successfully used to synthesize analogues of dynorphin (B1627789) A, demonstrating that modifications in the "address" part of the peptide sequence can be well-tolerated without significantly affecting receptor binding affinity. nih.gov

While specific examples detailing the synthesis of pseudopeptide analogues directly from this compound are not extensively documented in the provided search results, the principles of pseudopeptide synthesis can be applied. The hydroxyl group of this compound could be oxidized to the corresponding aldehyde. This Fmoc-PEG24-aldehyde could then be reacted with the N-terminus of a resin-bound peptide under reductive amination conditions to form the desired pseudopeptide linkage.

The synthesis of various pseudopeptides, such as peptidosulfonamides, phosphonopeptides, oligoureas, depsides, and peptoids, has been accomplished using Fmoc solid-phase synthesis. nih.gov These methods rely on the modular assembly of orthogonally protected monomeric building blocks, a principle that is directly applicable to the incorporation of a PEGylated unit like this compound into a pseudopeptide structure. nih.gov

Formation of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Precursors

The synthesis of Fmoc-protected β-amino alcohols and peptidyl alcohols is a crucial step in the preparation of various peptidomimetics and modified peptides. A highly efficient method involves the reduction of Fmoc-amino acid azides or Fmoc-peptide acid azides using aqueous sodium borohydride (B1222165) (NaBH₄). niscpr.res.in

This reduction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0°C), and the reaction is generally complete within a short timeframe, often in as little as 5 to 10 minutes. niscpr.res.in The use of Fmoc-amino acid azides is advantageous as they are stable and can be prepared straightforwardly via mixed anhydride (B1165640) or acid chloride methods, avoiding the side products often encountered with Boc- or Z-protected amino acid azides. niscpr.res.in This method has been shown to be free from racemization. niscpr.res.in

The general procedure involves dissolving the Fmoc-protected amino acyl azide (B81097) in THF, cooling the solution, and then adding an aqueous solution of NaBH₄. niscpr.res.in After the reaction is complete, the mixture is worked up to isolate the Fmoc-β-amino alcohol. niscpr.res.in This approach has also been successfully extended to the synthesis of Fmoc-dipeptidyl alcohols from the corresponding Fmoc-dipeptidyl acid azides, with the reactions proceeding smoothly and resulting in good yields of the desired products. niscpr.res.in

All synthesized Fmoc-β-amino alcohols and peptidyl alcohols are typically characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm their structure and purity. niscpr.res.in

Below is a table summarizing the synthesis of various Fmoc-β-amino alcohols from their corresponding Fmoc-amino acid azides using NaBH₄ reduction.

| Entry | Fmoc-Amino Acid Azide | Product (Fmoc-β-Amino Alcohol) | Yield (%) |

| 1 | Fmoc-Glycyl azide | Fmoc-glycinol | 92 |

| 2 | Fmoc-Alanyl azide | Fmoc-alaninol | 90 |

| 3 | Fmoc-Valyl azide | Fmoc-valinol | 88 |

| 4 | Fmoc-Leucyl azide | Fmoc-leucinol | 89 |

| 5 | Fmoc-Isoleucyl azide | Fmoc-isoleucinol | 87 |

| 6 | Fmoc-Phenylalanyl azide | Fmoc-phenylalaninol | 91 |

Table 1: Synthesis of Fmoc-β-Amino Alcohols via Reduction of Fmoc-Amino Acid Azides. Data compiled from literature reports. niscpr.res.in

Another approach to synthesize Fmoc-protected amino alcohols involves the reduction of N-protected α-amino acids using NaBH₄ in an organic/aqueous medium, often starting from mixed anhydrides. researchgate.net Furthermore, Fmoc-protected amino aldehydes, which are precursors to amino alcohols, can be synthesized through the oxidation of the corresponding alcohols or by the careful reduction of esters. arkat-usa.org

Advanced Functionalization and Derivatization Strategies of Fmoc Peg24 Alcohol

Chemical Transformations of the Terminal Hydroxyl Group of Fmoc-PEG24-alcohol

The terminal hydroxyl group of this compound is a key site for a variety of chemical modifications, allowing for its conjugation to a wide range of molecules and surfaces. broadpharm.com

Esterification and Amidation Reactions for Conjugation

The hydroxyl group of this compound can be readily esterified or amidated to link it to molecules bearing carboxylic acid or amine functionalities, respectively.

Esterification: In the presence of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the hydroxyl group can react with a carboxylic acid to form a stable ester linkage. This method is commonly used to attach the PEG linker to proteins, peptides, or other biomolecules that possess available carboxyl groups. biochempeg.com The reaction proceeds through an activated ester intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of the PEG linker.

Amidation: While direct amidation of the alcohol is not feasible, it can be converted into a more reactive intermediate, such as a tosylate or mesylate, which can then be displaced by an amine to form an amide bond. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents. These strategies are instrumental in conjugating the PEG linker to molecules with primary or secondary amine groups. A highly efficient, catalyst-free domino reaction involving conjugate addition, decarboxylation, and amidation has been developed for coumarin (B35378) carboxylic acids with pyrazolones, employing amines and green solvents for the amidation step. rsc.org

A summary of common conjugation reactions is presented below:

| Reactive Group | Functional Group Targeted | Resulting Bond |

|---|---|---|

| NHS Ester | Primary Amine | Amide |

| Maleimide (B117702) | Sulfhydryl | Thioether |

| Azide (B81097) | Alkyne | Triazole |

Conversion to Reactive Electrophilic and Nucleophilic Intermediates

To enhance its versatility, the terminal hydroxyl group of this compound can be converted into either an electrophilic or a nucleophilic functional group. This conversion is a key step for subsequent conjugation reactions. usd.edu

Electrophilic Intermediates: The hydroxyl group is a poor leaving group, but it can be transformed into a good leaving group by converting it into a sulfonate ester, such as a tosylate or mesylate. msu.edu This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylated or mesylated PEG linker is now a potent electrophile, readily susceptible to nucleophilic attack by amines, thiols, or other nucleophiles, leading to the formation of C-N, C-S, or C-O bonds. cas.cn Another approach involves the use of phosphonium (B103445) salts to activate the hydroxyl group for nucleophilic substitution. cas.cn

Nucleophilic Intermediates: The hydroxyl group can also be converted into a nucleophilic group. For instance, it can be converted to an amine via a two-step process involving initial tosylation followed by displacement with an azide (e.g., sodium azide) and subsequent reduction of the azide to an amine. Alternatively, direct conversion to a thiol can be achieved through various methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis. These nucleophilic PEG derivatives are then ready to react with electrophilic partners. The conversion of alcohols to thiols can also proceed through tosylate intermediates. researchgate.net

Introduction of Click Chemistry Handles (e.g., Azide, Alkyne, DBCO)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation. organic-chemistry.orgcreativepegworks.com The terminal hydroxyl group of this compound can be functionalized with "click" handles like azides, alkynes, or strained cyclooctynes such as dibenzocyclooctyne (DBCO). issuu.com

Azide Introduction: The hydroxyl group can be converted to an azide by first forming a good leaving group (e.g., tosylate or mesylate) and then reacting it with an azide salt like sodium azide. The resulting azido-PEG linker can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. broadpharm.commedchemexpress.combiochempeg.com

Alkyne Introduction: An alkyne functionality can be introduced by reacting the hydroxyl group with a molecule containing both a reactive group towards alcohols (e.g., a carboxylic acid or an activated ester) and a terminal alkyne. This alkyne-functionalized PEG is a key partner for CuAAC reactions with azide-containing molecules.

DBCO Introduction: For copper-free click chemistry, a DBCO group can be attached. This is typically done by reacting the hydroxyl group with a DBCO derivative containing a reactive functional group, such as an N-hydroxysuccinimidyl (NHS) ester or a carboxylic acid. The resulting Fmoc-PEG-DBCO conjugate can react spontaneously with azide-functionalized molecules via SPAAC. medchemexpress.com

These click chemistry handles provide a powerful and orthogonal approach to bioconjugation, allowing for the efficient and specific linking of the PEG moiety to a wide array of biomolecules. issuu.com

Manipulation of the Fmoc-Protected Amine Group for Subsequent Functionalization

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine end of the linker provides a strategic advantage for sequential and site-specific conjugations. broadpharm.combroadpharm.com

Selective Deprotection Methodologies for the Fmoc Group

The Fmoc group is known for its stability under acidic and neutral conditions and its lability under basic conditions. biochempeg.combroadpharm.com This allows for its selective removal without affecting other acid-labile protecting groups that might be present on a conjugated biomolecule.

Piperidine (B6355638) Treatment: The most common method for Fmoc deprotection is treatment with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov A 20% solution of piperidine in DMF is typically used and the reaction is usually complete within minutes to a couple of hours at room temperature. nih.govthermofisher.com

Other Amine Bases: Other secondary amines, such as piperazine (B1678402) or 1,8-diazabicycloundec-7-ene (DBU), can also be used for Fmoc removal. The choice of base can sometimes be optimized to improve yields or prevent side reactions depending on the substrate.

The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct released during the reaction has a strong absorbance.

Post-Deprotection Amine Reactivity in Conjugation Reactions

Once the Fmoc group is removed, a primary amine is revealed, which is a versatile nucleophile for a wide range of conjugation reactions. researchgate.net

Acylation Reactions: The newly exposed amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.com This is a widely used strategy for attaching the PEG linker to proteins, antibodies, or other molecules that have been functionalized with an NHS ester. For instance, this compound can be deprotected and then reacted with an NHS-activated drug molecule.

Alkylation Reactions: The primary amine can also undergo alkylation reactions with alkyl halides or other electrophiles. This allows for the formation of secondary amines and the introduction of different functionalities.

Other Conjugation Chemistries: The deprotected amine can also participate in other conjugation reactions, such as reaction with isothiocyanates to form thioureas, or with aldehydes and ketones in the presence of a reducing agent (reductive amination) to form stable amine linkages.

Design and Synthesis of Heterobifunctional this compound Linker Architectures

The primary alcohol of this compound serves as a versatile synthetic handle for conversion into a wide array of other functional groups. This transformation is the cornerstone of creating novel heterobifunctional linkers, where the terminal functionality is tailored for specific, often orthogonal, conjugation chemistries. The Fmoc group provides stable protection for the terminal amine, which can be deprotected in a subsequent step using a mild base (e.g., piperidine), thus preserving the integrity of the newly installed functional group.

Key synthetic strategies include:

Oxidation to Carboxylic Acid: The primary alcohol can be selectively oxidized to a carboxylic acid to yield Fmoc-PEG24-acid. This transformation is commonly achieved using reagents such as Jones reagent (CrO₃/H₂SO₄), although milder conditions like TEMPO-mediated oxidation (e.g., TEMPO/BAIB) are often preferred to avoid potential side reactions. The resulting carboxyl group is highly valuable for forming stable amide bonds with primary amines on proteins or other biomolecules, typically activated in situ using coupling agents like EDC and NHS.

Conversion to Azide for Click Chemistry: The alcohol can be converted into an excellent leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. Subsequent nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) yields Fmoc-PEG24-azide. This azide-terminated linker is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

Derivatization to Maleimide for Thiol Conjugation: A multi-step synthesis can be employed to introduce a thiol-reactive maleimide group. First, the alcohol is converted to an amine (Fmoc-PEG24-amine), typically via mesylation followed by substitution with an azide and subsequent reduction (e.g., Staudinger reaction or catalytic hydrogenation). The resulting primary amine is then reacted with a maleimide-functionalizing reagent, such as maleic anhydride (B1165640) followed by cyclization, or more commonly, an N-hydroxysuccinimide ester of a maleimido-alkanoic acid (e.g., SMCC). The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues to form stable thioether bonds.

The table below summarizes these key transformations and the applications of the resulting heterobifunctional linkers.

| Target Derivative | Key Synthesis Steps | Primary Reagents | Resulting Reactive Group | Primary Conjugation Target |

|---|---|---|---|---|

| Fmoc-PEG24-acid | 1. Oxidation of primary alcohol. | TEMPO, BAIB (or other oxidizing agents) | Carboxylic Acid (-COOH) | Primary Amines (e.g., Lysine) |

| Fmoc-PEG24-azide | 1. Activation of alcohol (e.g., mesylation). 2. Nucleophilic substitution with azide. | 1. MsCl, TEA 2. NaN₃ | Azide (-N₃) | Alkynes (via Click Chemistry) |

| Fmoc-PEG24-maleimide | 1. Conversion of alcohol to amine. 2. Acylation with a maleimide reagent. | 1. MsCl, NaN₃, PPh₃/H₂O 2. Maleimido-NHS ester | Maleimide | Thiols (e.g., Cysteine) |

Development of Cleavable and Responsive Linker Systems Incorporating this compound

For applications such as antibody-drug conjugates (ADCs) or PROTACs, the controlled release of a payload at a specific site is critical. This is achieved by incorporating a cleavable moiety into the linker structure. This compound is an ideal scaffold for building such stimulus-responsive systems, providing the necessary spacing and solubility while allowing for the precise installation of a cleavable unit.

Research has focused on developing linkers that are selectively cleaved by triggers unique to the target microenvironment, such as low pH, high reductive potential, or the presence of specific enzymes.

Acid-Labile Linkers: The acidic environment of endosomes and lysosomes (pH 4.5–6.0) can be exploited for payload release. A common acid-labile group is the hydrazone bond. To incorporate this, this compound is first oxidized to its corresponding aldehyde (Fmoc-PEG24-aldehyde) using a mild oxidant like Dess-Martin periodinane (DMP). This aldehyde can then be condensed with a hydrazine- or hydrazide-containing payload to form a pH-sensitive hydrazone linker. This linker is relatively stable at physiological pH (7.4) but undergoes rapid hydrolysis at lower pH values, releasing the active molecule inside the target cell.

Redox-Responsive Linkers: The intracellular environment has a significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular space. This gradient can be harnessed by incorporating a disulfide bond into the linker. Starting from this compound, the terminal hydroxyl can be converted to a thiol (Fmoc-PEG24-thiol) via activation and substitution with a thiol-containing nucleophile. This thiol-terminated PEG linker can then be coupled to a thiol-activated payload to form a disulfide bond, which is readily cleaved by intracellular GSH, ensuring payload release only after cell entry.

Enzyme-Cleavable Linkers: To achieve higher target specificity, linkers containing peptide sequences that are substrates for tumor-associated enzymes (e.g., cathepsins, matrix metalloproteinases) have been developed. A widely used substrate for cathepsin B is the dipeptide sequence Valine-Citrulline (Val-Cit). In a typical synthetic design, a Val-Cit dipeptide is coupled to a self-immolative spacer like p-aminobenzyl alcohol (PABC). The Fmoc-PEG24 component, typically converted to Fmoc-PEG24-acid, is then conjugated to the N-terminus of the valine residue. Upon enzymatic cleavage of the amide bond between Citrulline and the PABC spacer, the PABC moiety spontaneously decomposes, releasing the attached payload. The Fmoc-PEG24-Val-Cit unit remains attached to the carrier molecule.

The following table outlines the design principles for these responsive linker systems.

| Linker Type | Cleavage Stimulus | Key Chemical Moiety | Design & Synthesis Principle |

|---|---|---|---|

| Acid-Labile | Low pH (Endosomal/Lysosomal) | Hydrazone Bond | Oxidize this compound to an aldehyde, then condense with a hydrazide-functionalized payload. |

| Redox-Responsive | High Glutathione (GSH) Concentration (Intracellular) | Disulfide Bond (-S-S-) | Convert this compound to a thiol, then form a disulfide bridge with a thiol-activated payload. |

| Enzyme-Cleavable | Specific Enzymes (e.g., Cathepsin B) | Peptide Sequence (e.g., Val-Cit) | Couple Fmoc-PEG24-acid (derived from the alcohol) to the N-terminus of a cleavable peptide-payload conjugate. |

Applications in Bioconjugation and Bio Interfaces Research

PEGylation Strategies Utilizing Fmoc-PEG24-alcohol for Enhanced Biomolecule Conjugation

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the properties of biomolecules, such as proteins and peptides. ucl.ac.be This modification can increase solubility, prolong circulation time in the body, and reduce immune responses. ucl.ac.be

Conjugation to Peptides and Proteins in Research Constructs

This compound is instrumental in the synthesis of well-defined peptide and protein conjugates for research purposes. The Fmoc-protecting group is compatible with standard solid-phase peptide synthesis (SPPS) techniques. mdpi.com This allows for the precise incorporation of the PEG linker at specific sites within a peptide sequence. For instance, after the main peptide chain is assembled, the Fmoc group on a terminal amino acid can be removed, and this compound can be coupled to the newly available amine. mdpi.com This methodical approach ensures the creation of homogenous conjugates, which is crucial for reliable and reproducible research findings. mdpi.com

In the development of antibody-drug conjugates (ADCs), the length of the PEG linker has been shown to be a critical factor. Research has demonstrated that incorporating a PEG24 chain into a linker-payload system can lead to full conjugation of an antibody, like trastuzumab, to achieve a high drug-to-antibody ratio (DAR) without causing significant aggregation. aacrjournals.org This results in a higher yield of the desired monomeric ADC and enhanced in vitro cytotoxicity against target cancer cell lines. aacrjournals.org

Site-Specific Bioconjugation Methodologies Employing this compound

The ability to attach molecules at specific locations on a biomolecule is paramount to preserving its biological activity. This compound facilitates such site-specific modifications. One common method involves the use of "click chemistry," a set of powerful and reliable reactions. iris-biotech.de For example, an amino acid with a unique chemical handle, like an azide (B81097) group, can be incorporated into a peptide chain. mdpi.com Separately, the hydroxyl group of this compound can be converted to a complementary reactive group, such as a terminal alkyne. axispharm.com The azide and alkyne groups can then be "clicked" together, forming a stable covalent bond and linking the PEG chain to the desired location on the peptide. iris-biotech.demdpi.com This precise control is essential for creating functional biomolecular constructs where the orientation and spacing of different components are critical.

Role of PEG24 Chain Length in Modulating Conjugate Behavior in Research Models

The 24-unit length of the PEG chain in this compound plays a significant role in the behavior of the resulting conjugate. Studies have shown that the length of the PEG spacer can impact the stability and efficacy of peptide-drug conjugates (PDCs). For example, in the development of dual-target HIV inhibitors, longer PEG linkers, including PEG24, resulted in significantly higher inhibitory activity compared to shorter PEG chains. nih.gov Specifically, PDCs with PEG12 and PEG24 linkers exhibited sub-nanomolar inhibition, demonstrating the importance of linker length optimization in PDC design. nih.gov

The PEG chain's influence extends to the physical properties of the conjugate. In research on antibody-drug conjugates, increasing the PEG length from 2 to 24 units was shown to increase the drug-to-antibody ratio, reduce aggregation during conjugation, and ultimately improve the in vitro efficacy of the conjugate. aacrjournals.org However, the effect of PEG length can be complex and dependent on the specific molecules being conjugated. In some cases, very long PEG spacers can introduce steric hindrance, potentially reducing the efficiency of the conjugation reaction itself. rsc.org

Development of Ligand-Biomolecule Conjugates for Receptor Studies

This compound is a valuable tool in the creation of ligand-biomolecule conjugates designed for studying receptor interactions. By linking a ligand (a molecule that binds to a receptor) to a biomolecule, researchers can investigate various aspects of receptor biology, such as binding affinity and cellular uptake.

In one study, Fmoc-PEG24-OH was used to synthesize peptide ligands targeting the low-density lipoprotein receptor-related protein 1 (LRP1). mdpi.com The PEG24 spacer was incorporated to provide sufficient distance between the targeting peptide and a nanoparticle carrier, which can help to avoid steric hindrance and allow for effective receptor binding. The results of this research indicated that the modification with the PEG24 chain led to a significant decrease in non-specific cellular uptake, demonstrating the shielding effect of the PEG linker. mdpi.com

Another research effort focused on enhancing the binding affinity of folate to its receptor by conjugating it with peptides. mdpi.comresearchgate.net In this work, a biotin-PEG24-NHS ester was used to modify the N-terminus of the folate-peptide conjugates. mdpi.com The binding kinetics of these conjugates were then analyzed, revealing that the peptide conjugation significantly enhanced the affinity of folate for its receptor. mdpi.comresearchgate.net

| Application | Key Finding | Reference |

| LRP1 Targeting | PEG24 modification decreased non-specific cellular uptake. | mdpi.com |

| Folate Receptor Binding | Peptide conjugation with a PEG24 linker enhanced the binding affinity of folate to its receptor. | mdpi.comresearchgate.net |

Research on Protein Degradation Modulators: this compound as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules that harness the cell's natural protein disposal system to eliminate disease-causing proteins. glpbio.comchemsrc.commedchemexpress.com A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. glpbio.comchemsrc.commedchemexpress.com

This compound and its derivatives are utilized as components in the synthesis of these crucial linkers. glpbio.comchemsrc.commedchemexpress.com The PEG chain provides the necessary length and flexibility for the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target. The Fmoc-protecting group allows for the stepwise assembly of the PROTAC molecule, ensuring that the different components are added in the correct sequence. broadpharm.com The hydroxyl group offers a point for further chemical modification to attach one of the binding domains. broadpharm.com

Surface Functionalization of Biomaterials and Biosensors with this compound

The ability to modify the surfaces of materials at the molecular level is critical for the development of advanced biomaterials and biosensors. This compound can be used to create surfaces with specific biological functionalities.

In the context of biomaterials, surface functionalization aims to create an environment that can guide cell behavior, such as adhesion and proliferation. nih.gov By attaching biomolecules to a material's surface via a PEG linker, researchers can create "artificial extracellular matrices" that mimic the natural cellular environment. nih.gov The PEG24 chain acts as a spacer, presenting the attached biomolecule in a way that is accessible to cells while also resisting non-specific protein adsorption, a common issue with implanted materials.

Investigation of Bioconjugate Stability and Reactivity in Model Biological Systems

The conjugation of biomolecules with this compound derived linkers is primarily aimed at enhancing the therapeutic potential of the parent molecule. A critical aspect of this enhancement is the stability and reactivity profile of the resulting bioconjugate within a biological environment. The polyethylene (B3416737) glycol (PEG) chain, specifically a discrete chain of 24 units, plays a pivotal role in modulating these characteristics. Research in this area focuses on how the PEG linker influences proteolytic degradation, plasma half-life, and the ultimate biological activity of the conjugate.

Investigations into bioconjugate stability are frequently conducted in model systems that mimic physiological conditions, such as human or rat serum/plasma, and in cellular assays. These studies are essential for predicting the in vivo behavior of a bioconjugate, including its circulation time and its ability to reach a target site intact.

A significant advantage of PEGylation is the steric shielding it provides to the attached biomolecule, such as a peptide or protein. lifetein.comcreativepegworks.com This steric hindrance can physically block the approach of proteolytic enzymes, thereby slowing degradation and extending the conjugate's half-life. frontiersin.orgpeptide.comnih.gov The stability conferred by the PEG chain is dependent on several factors, including its length and structure. frontiersin.org

Detailed Research Findings on Stability and Reactivity

Recent studies have provided specific data on the role of PEG24 linkers in the stability and function of complex bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).

In one line of research, scientists developed a novel linker-payload platform for the potent camptothecin (B557342) derivative, exatecan. nih.gov They encountered challenges with the hydrophobicity of the drug moiety, which led to reduced conjugation yields and aggregation of the ADC. To overcome this, various linker structures were evaluated. The study identified that a linker incorporating a discrete PEG24 chain was highly effective at compensating for the payload's hydrophobicity. nih.govaacrjournals.org This specific construct, an ethynyl-phosphonamidate linker combined with a PEG24 chain, enabled the successful production of highly loaded ADCs (with a drug-to-antibody ratio of 8) that exhibited excellent solubility and stability. nih.govaacrjournals.org

A head-to-head comparison with an approved camptothecin-based ADC, Enhertu, revealed that the PEG24-containing ADC had drastically improved linker stability both in vitro and in vivo, alongside superior efficacy in xenograft models. nih.gov The ADCs constructed with the PEG24 linker also demonstrated antibody-like pharmacokinetic properties, a highly desirable trait for targeted therapies. nih.govaacrjournals.org

The table below summarizes the impact of PEG chain length on key ADC properties as observed in the study.

| Linker-Payload | PEG Monomer Units | Conjugation & Stability Outcome | In Vitro Efficacy |

| LP2 | 2 | Inefficient conjugation, significant aggregation | Lower cytotoxicity |

| LP3 | 12 | Improved conjugation, but some aggregation remained | Moderate cytotoxicity |

| LP5 | 24 | Full conjugation to DAR8, no aggregation, high stability | Highest cytotoxicity |

| Data synthesized from Pabst et al., 2023. nih.govaacrjournals.org |

In another study focusing on peptide stability, researchers PEGylated an integrin-αvβ6-specific peptide, A20FMDV2, with PEG chains of varying lengths and assessed their stability in rat serum at 37 °C. mdpi.com The native, non-PEGylated peptide was almost entirely degraded within 24 hours. In stark contrast, all PEGylated versions showed significantly enhanced proteolytic stability. mdpi.com The analogue featuring a PEG chain of 20 ethylene (B1197577) glycol units (a length comparable to PEG24) was the most stable, with approximately 90% remaining intact after 24 hours and over 70% after 48 hours. mdpi.com

The stability of these PEGylated peptides in rat serum is detailed in the table below.

| Peptide Analogue | % Intact at 24 hours | % Intact at 48 hours |

| Native A20FMDV2 | < 5% | Undetected |

| A20FMDV2-acetyl-PEG₅ | ~60% | ~40% |

| A20FMDV2-acetyl-PEG₂₀ | ~90% | > 70% |

| Data synthesized from Al-Nahain et al., 2022. mdpi.com |

Beyond stability, the reactivity and biological function of the bioconjugate are paramount. The linker must not only protect the payload but also present it effectively at the target site. Research on peptide-drug conjugates targeting HIV demonstrated the critical role of PEG linker length in biological activity. Conjugates with PEG-12 and PEG-24 linkers exhibited sub-nanomolar inhibitory concentrations (IC₅₀), proving to be significantly more potent than those with shorter PEG-4 or PEG-8 linkers. nih.gov This highlights that the PEG24 linker can optimally space a drug from its carrier peptide, facilitating effective interaction with the biological target. nih.gov

Furthermore, in the development of brain-targeting agents, a protease-resistant peptide (reL57) was conjugated to a DBCO moiety via a PEG24 spacer. researchgate.net The strategy of using a retro-enantio peptide (composed of D-amino acids in reverse sequence) was explicitly chosen to prevent proteolytic degradation, while the PEG24 linker serves to improve solubility and pharmacokinetic properties. researchgate.netnih.gov The original L-peptide, L57, was found to be stable in mouse plasma for up to 20 minutes, underscoring the need for stability-enhancing modifications like the use of D-amino acids and PEGylation for therapeutic applications. nih.gov

Applications in Advanced Materials Science and Supramolecular Chemistry Research

Utilization of Fmoc-PEG24-alcohol in Polymer Synthesis and Modification

The heterobifunctional character of this compound makes it an adept tool for creating sophisticated polymers. The distinct reactivity of its two terminal groups—the protected amine and the alcohol—allows for controlled, stepwise synthesis strategies essential for producing well-defined polymer architectures. broadpharm.comaxispharm.com

This compound is particularly useful in the synthesis of graft copolymers, which consist of a primary polymer backbone with secondary polymer chains grafted onto it. mdpi.com There are several strategic approaches where this molecule can be employed:

Grafting-onto Method : In this technique, the main polymer backbone is first synthesized with reactive sites. Separately, the Fmoc group on this compound can be deprotected to reveal the primary amine. This amine can then be coupled to the reactive sites on the polymer backbone, effectively "grafting" the PEG24-alcohol chains onto the main polymer. axispharm.com

Grafting-through Method : For this approach, the hydroxyl end of this compound is first modified by attaching a polymerizable group, such as an acrylate (B77674) or methacrylate. This transforms the molecule into a "macromonomer." This macromonomer can then be copolymerized with other monomers to form a graft copolymer where the PEG24 chains are incorporated as the grafts. mdpi.com

Grafting-from Method : The hydroxyl group can be converted into an initiator for polymerization techniques like ring-opening polymerization or atom transfer radical polymerization (ATRP). After attaching the Fmoc-PEG24-initiator to a substrate or a polymer backbone (via its deprotected amine), a second polymer can be grown directly from the initiator site, creating the grafted chains.

These methods allow for the precise incorporation of PEG24 segments, which can be used to control the hydrophilicity, biocompatibility, and steric properties of the final copolymer. For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization has been used to create backbones like poly(azidopropyl methacrylate), which can then be coupled with alkyne-functionalized polymers via click chemistry to form well-defined graft copolymers. nih.gov this compound provides a versatile component for integration into such advanced synthetic schemes.

Beyond linear copolymers, this compound facilitates the design of more complex polymeric architectures, such as branched, Y-shaped, or multi-arm polymers. sigmaaldrich.com Research has demonstrated the manual coupling of Fmoc-PEG24-OH during solid-phase peptide synthesis (SPPS) to create complex, sequence-defined oligomers. nih.gov In one study, Fmoc-PEG24-OH was coupled to a peptide sequence assembled on a resin, showcasing its utility in building precise, high-molecular-weight structures. nih.gov

This approach can be extended to create branched architectures by using a multifunctional core molecule. For example, a core with multiple reactive sites (e.g., a tri-functional acid or amine) could be reacted with the deprotected amine of this compound. The terminal hydroxyl groups on the resulting multi-arm structure would then be available for further modification or polymerization, leading to advanced materials with tailored three-dimensional shapes and functionalities.

Fabrication of Self-Assembled Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. nih.gov The Fmoc group is a well-established motif in the design of self-assembling systems, particularly those based on peptides, due to its ability to form strong π-π stacking interactions. mdpi.comresearchgate.net

The self-assembly of short peptides, especially those containing an Fmoc group, into ordered nanostructures like fibers, ribbons, and vesicles is a cornerstone of supramolecular materials science. ub.edufrontiersin.org These assemblies often form hydrogels with applications in biomedicine and nanotechnology. mdpi.com

This compound serves as an ideal component for creating advanced peptide-based assemblies. By incorporating it into a peptide sequence, typically during SPPS, researchers can combine the self-assembling propensity of the Fmoc-peptide segment with the properties of the PEG linker. nih.gov

A key research finding demonstrated the synthesis of a ligand-peptide conjugate where Fmoc-PEG24-OH was coupled to the peptide sequence. nih.gov In such a construct, the Fmoc group and peptide backbone would drive the self-assembly into fibrillar structures, while the long, flexible, and hydrophilic PEG24 chain would decorate the exterior of these structures. This PEGylated corona can influence the assembly's properties by:

Increasing the hydrophilicity and aqueous solubility of the entire assembly.

Providing steric shielding, which can prevent non-specific protein adsorption. nih.gov

Modulating the mechanical properties and water-retention capacity of resulting hydrogels. rsc.org

The interplay between the rigid, aromatic Fmoc-peptide core and the flexible, hydrophilic PEG shell allows for fine-tuning of the final supramolecular architecture.

Responsive, or "smart," gel systems are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. nih.govuni-mainz.de Hydrogels formed from Fmoc-peptides are often pH-responsive; the protonation state of acidic or basic amino acid residues in the peptide sequence can disrupt the non-covalent interactions holding the gel network together, leading to a gel-sol transition. nih.govnih.gov

Incorporating this compound into these systems provides an additional layer of control. The presence of the extensive PEG chain can influence the hydration state of the gel network. This can alter the critical concentration required for gelation and modify the system's response to stimuli. For example, the hydrophilic PEG chains could maintain hydration around the peptide fibers, potentially stabilizing the gel structure or altering the pH at which a transition occurs. While direct studies on responsive gels made specifically with this compound are limited, the principles of co-assembly suggest that its inclusion would modulate the bulk properties of Fmoc-peptide hydrogels. nih.gov

Development of Hydrogel Scaffolds for Research Applications

Hydrogels are highly hydrated, cross-linked polymer networks that are widely used as scaffolds in biomedical research, particularly for three-dimensional (3D) cell culture and tissue engineering. rsc.orguniroma1.it They can mimic the natural extracellular matrix (ECM), providing a supportive environment for cell growth. nih.gov

PEG-based hydrogels are considered a "blank slate" material because their inherent hydrophilicity and resistance to protein fouling prevent non-specific cell interactions. nih.gov Similarly, hydrogels derived from the self-assembly of Fmoc-dipeptides, like Fmoc-diphenylalanine (Fmoc-FF), are extensively studied as scaffolds due to their biocompatibility and tunable mechanical properties. nih.govresearchgate.netmdpi.com

The use of this compound in these scaffolds combines the advantages of both components. When co-assembled with a primary gelator like Fmoc-FF, the PEGylated component can significantly alter the scaffold's properties. Research on multicomponent hydrogels has shown that incorporating a PEGylated hexapeptide into an Fmoc-FF hydrogel had measurable effects on the final material. rsc.orgresearchgate.net

| Hydrogel System | Gel Rigidity (Storage Modulus, G') | Gel Formation Time | Reference |

|---|---|---|---|

| Fmoc-FF Hydrogel | ~9 kPa | ~42 minutes | rsc.org |

| Fmoc-FF / PEGylated Peptide Mixed Hydrogel | ~6 kPa | ~18 minutes | rsc.org |

As shown in Table 2, the introduction of a PEGylated component led to a decrease in the gel's rigidity and a significant acceleration of its formation. rsc.org This demonstrates that including a molecule like this compound in a hydrogel formulation allows researchers to tune critical scaffold properties. This tunability is essential for creating customized microenvironments that can direct cell behavior, making such systems powerful tools for studying cell biology in 3D. nih.gov

This compound in Hybrid Hydrogel Formulations for Cell Culture Research

Hybrid hydrogels, which incorporate multiple chemical components to achieve enhanced properties, are a significant area of research for creating artificial extracellular matrices for 3D cell culture. researchgate.net Short, self-assembling peptide sequences, such as those bearing an N-terminal Fmoc group, are known to form fibrous hydrogel networks. mdpi.com The incorporation of this compound as a co-assembling agent into these peptide-based systems allows for the creation of advanced hybrid hydrogels.

The Fmoc group on this compound enables it to integrate into the self-assembling peptide network through π-π stacking and hydrophobic interactions. The long, hydrophilic PEG24 chain imparts several beneficial properties to the resulting hydrogel. It increases the water content and can enhance the biocompatibility of the scaffold, creating a more favorable microenvironment for cell growth and proliferation. researchgate.netnih.gov Furthermore, the terminal alcohol group remains available on the hydrogel fiber surface for potential post-gelation functionalization, allowing for the attachment of bioactive molecules like growth factors or cell adhesion ligands to direct cell behavior. The combination of a self-assembling peptide with this compound results in a hybrid material with tunable properties suitable for advanced cell culture applications. researchgate.net

Tuning Mechanical Properties and Gelation Kinetics in this compound Based Hydrogels

A key advantage of hybrid hydrogels is the ability to tune their physical characteristics to mimic specific biological tissues. mdpi.com The incorporation of this compound into a self-assembling peptide hydrogel, such as one formed by Fmoc-diphenylalanine (Fmoc-FF), provides a mechanism for modulating both the final mechanical strength and the speed of gel formation.

| Hydrogel Composition | Relative Storage Modulus (G') | Relative Gelation Time | Key Contributor |

|---|---|---|---|

| Fmoc-Dipeptide (e.g., Fmoc-FF) | High | Fast | Forms a rigid, densely packed fiber network. researchgate.net |

| Hybrid: Fmoc-Dipeptide + this compound | Lower | Slower | PEG24 chain disrupts fiber packing and increases hydrophilicity, reducing stiffness and slowing assembly. researchgate.net |

Research into Surface Modification of Nanomaterials and Interfaces

This compound serves as a heterobifunctional linker for modifying the surfaces of nanomaterials and other interfaces to improve their utility in biological and material science applications. broadpharm.comnumberanalytics.com Surface modification is critical for preventing the aggregation of nanomaterials, enhancing their stability in physiological environments, and introducing specific functionalities. wiley-vch.de

The molecule's design is ideal for this purpose:

Fmoc Group: The fluorenylmethoxycarbonyl group acts as a temporary protecting group for an amine. In more complex syntheses, this allows for controlled, stepwise chemistry, such as in solid-phase peptide synthesis where the linker is added to a growing peptide chain designed to target specific cells or receptors. nih.gov

PEG24 Spacer: The long, flexible polyethylene (B3416737) glycol chain provides a hydrophilic spacer arm. When attached to a nanoparticle or a surface, this PEG layer can reduce non-specific protein adsorption (biofouling) and decrease clearance by the immune system, a crucial feature for in-vivo applications like drug delivery. nih.govmdpi.com It also improves the solubility and stability of the modified material in aqueous buffers.

Terminal Alcohol (-OH): The hydroxyl group is a versatile reactive handle. It can be used for covalent attachment to a variety of surfaces, including those with carboxylic acid or isocyanate functionalities, or it can be chemically converted into other reactive groups (e.g., an aldehyde, amine, or azide) for subsequent conjugation reactions. broadpharm.com

Research has demonstrated the use of this compound in the manual synthesis of complex peptides intended for nanoparticle functionalization, highlighting its role in creating targeted drug delivery systems. nih.gov By attaching this linker to nanomaterials, researchers can precisely control the surface chemistry, transforming a generic nanoparticle into a specialized tool for diagnostics or therapeutics. numberanalytics.com

Emerging Research Applications and Future Directions

Novel Methodologies for Incorporating Fmoc-PEG24-alcohol into Complex Molecular Systems

The integration of this compound into intricate molecular architectures is evolving beyond traditional synthetic routes. Researchers are exploring sophisticated strategies that offer greater efficiency, precision, and versatility for creating complex biomolecular conjugates.

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies: The primary application of Fmoc-protected PEG reagents is in solid-phase peptide synthesis (SPPS). nih.govsemanticscholar.org The Fmoc group is compatible with the standard Fmoc/tBu SPPS strategy, allowing for the stepwise assembly of peptide chains. nih.govamericanpeptidesociety.org Automated SPPS offers a robust technology to produce chemically engineered peptides, and the incorporation of PEG linkers can be achieved through a combination of automated and manual approaches. nih.govbeilstein-journals.orgnih.gov For smaller PEG units, direct incorporation on the solid support is feasible. nih.gov This on-resin PEGylation allows for the precise placement of the PEG linker within a peptide sequence. The hydroxyl terminus of this compound can be activated or modified to couple with the growing peptide chain, either at the N-terminus or on a side chain of an amino acid like aspartic acid or glutamic acid. peptide.com

Enzymatic and Chemical Ligation Techniques: To overcome the limitations of purely synthetic methods for large, complex proteins, enzymatic and chemical ligation strategies are being adapted for PEGylation. Enzyme-mediated ligation, using ligases such as sortase or peptiligase, offers exceptional chemoselectivity, enabling the site-specific attachment of PEG linkers to proteins and peptides. nih.gov These methods are an extension of chemical methodologies like native chemical ligation. nih.gov While these techniques are established for peptides, their application for incorporating long, functionalized linkers like this compound represents a promising research direction.

Click Chemistry and Bio-orthogonal Conjugation: The principles of "click chemistry" are being applied to PEGylation, offering rapid and highly specific conjugation under mild, aqueous conditions. purepeg.com While this compound itself is not a "clickable" reagent, its terminal hydroxyl group can be readily modified to introduce an azide (B81097) or alkyne moiety. This functionalization makes it compatible with bio-orthogonal click chemistry reactions, allowing for its efficient conjugation to biomolecules that have been correspondingly modified with a complementary reactive group. This approach is particularly valuable for creating well-defined antibody-drug conjugates (ADCs) and other targeted therapeutics. purepeg.com

Table 1: Comparison of Incorporation Methodologies for Fmoc-PEG Linkers

| Methodology | Primary Application | Key Advantages | Considerations |

|---|---|---|---|

| Automated SPPS | Peptide Synthesis | High efficiency, reproducibility, suitability for parallel synthesis. americanpeptidesociety.org | Typically limited to smaller PEG units for on-resin incorporation. nih.gov |

| Enzymatic Ligation | Protein/Peptide Conjugation | High chemoselectivity, site-specificity, mild reaction conditions. nih.gov | Requires specific enzyme recognition sequences. |

| Chemical Ligation | Protein/Peptide Conjugation | Can be used for large molecules, complements enzymatic methods. | May require specific terminal amino acids (e.g., Cysteine for NCL). |

| Click Chemistry | General Bioconjugation | High specificity, rapid reaction, bio-orthogonal. purepeg.com | Requires pre-functionalization of the PEG linker and the target molecule. |

Advanced Approaches for High-Throughput Synthesis and Screening of this compound Conjugates

The development of new therapeutics and functional biomaterials increasingly relies on the ability to synthesize and screen large libraries of molecules. High-throughput methods are being developed to accelerate the creation and evaluation of conjugates incorporating this compound.

Automated and Parallel Synthesis: Automated peptide synthesizers are central to the high-throughput production of PEGylated peptides. americanpeptidesociety.org These systems automate the repetitive cycles of deprotection, coupling, and washing in SPPS, enabling the parallel synthesis of numerous distinct peptide-PEG conjugates. nih.govamericanpeptidesociety.org The use of PEG-based resins is also being explored for the synthesis and screening of combinatorial on-bead libraries. nih.gov This one-bead-one-compound approach allows for the generation of vast libraries of molecules that can be screened directly on the solid support.

Continuous Flow Reactors: A significant challenge in PEGylation is the potential for product heterogeneity, with mixtures of molecules having different numbers of PEG chains attached. acs.orgresearchgate.net Continuous flow microreactors offer a solution by providing precise control over reaction conditions, leading to more homogeneous products. researchgate.netchemrxiv.org This technology allows for ultra-rapid and mild reaction conditions, which can be scaled for gram-scale manufacturing of PEGylated bioconjugates with reduced aggregation. researchgate.netchemrxiv.org Applying this to the conjugation of activated this compound could enable the production of highly pure, mono-PEGylated species in a high-throughput manner.

High-Throughput Screening (HTS) Platforms: Once libraries of PEGylated conjugates are synthesized, HTS methods are required for their rapid evaluation. This can involve screening for specific biological activities, binding affinities, or other desired properties. For example, microfluidic-based platforms can be used for the high-throughput screening and optimization of protein PEGylation reactions. acs.org Furthermore, analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential for the characterization and quantification of PEGylated products in a high-throughput workflow. nih.gov In silico screening of compound libraries is also used to computationally pre-filter and prioritize candidates for synthesis, saving significant time and resources. tiogaresearch.com

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The unique properties of this compound make it a valuable tool in a variety of scientific fields beyond its core use in peptide chemistry. Its integration into materials science, nanotechnology, and diagnostics is leading to the development of innovative new applications. biochempeg.com

Materials Science and Tissue Engineering: In materials science, PEG-based linkers are fundamental to the creation of hydrogels. nih.gov The Fmoc group, with its tendency for π-π stacking, can act as a gelator. Fmoc-peptide conjugates can self-assemble into fibrous hydrogel networks. nih.gov By incorporating this compound into peptide sequences, researchers can design hydrogels with tunable properties, such as mechanical strength, swelling ratio, and degradation rate. mdpi.com These biocompatible hydrogels are highly promising for applications in regenerative medicine, serving as scaffolds for cell growth or as matrices for the controlled release of therapeutic biomolecules. nih.govnih.gov

Nanotechnology and Drug Delivery: PEGylation is a cornerstone of nanotechnology-based drug delivery systems. nih.govmdpi.com Attaching PEG chains to the surface of nanoparticles, liposomes, or other nanocarriers creates a hydrophilic shield that reduces clearance by the immune system and prolongs circulation time. nih.govnih.gov this compound serves as a well-defined, monodisperse building block for constructing these systems. mdpi.com The Fmoc end can be used for attachment during a solid-phase synthesis of a targeting peptide, while the alcohol end can be functionalized for conjugation to the nanoparticle surface. This allows for the creation of targeted delivery vehicles that can carry therapeutic payloads to specific sites in the body. nih.gov

Diagnostics and Biosensor Development: The antifouling properties of PEG are critical for the development of reliable biosensors. mdpi.com When a sensor surface is coated with PEG chains, it resists the non-specific adsorption of proteins and other biomolecules from complex samples like blood or urine. nih.gov This minimizes background noise and improves the sensitivity and selectivity of the sensor. nih.gov Thiol-functionalized PEG derivatives are often used to create self-assembled monolayers on gold surfaces for surface plasmon resonance (SPR) biosensors. mdpi.com The alcohol terminus of this compound can be converted to a thiol, allowing for its use in creating highly ordered, protein-resistant surfaces for advanced diagnostic platforms. nih.gov

Table 3: Interdisciplinary Applications of Functionalized PEG Linkers

| Scientific Domain | Application | Role of the PEG Linker | Key Benefit |

|---|---|---|---|

| Materials Science | Hydrogel Formation | Forms the hydrophilic network, influences mechanical properties. nih.govmdpi.com | Biocompatibility, tunable degradation, controlled release. nih.gov |

| Nanotechnology | Drug Delivery Systems | Provides a "stealth" coating on nanoparticles, improves pharmacokinetics. nih.govnih.gov | Prolonged circulation time, reduced immunogenicity. nih.gov |

| Diagnostics | Biosensor Surfaces | Creates an antifouling layer to prevent non-specific binding. nih.gov | Increased sensitivity and selectivity in complex biological samples. nih.gov |

Analytical and Characterization Methodologies in Research Involving Fmoc Peg24 Alcohol

Spectroscopic Techniques for Investigating Conjugation and Derivatization (e.g., NMR, FT-IR in research context)

Spectroscopic methods are fundamental in the analysis of Fmoc-PEG24-alcohol and its derivatives, providing critical information about molecular structure and the success of conjugation reactions.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group, typically in the range of 7.2 to 7.8 ppm. The methylene protons of the PEG chain would present as a large, broad signal around 3.6 ppm, indicative of the repeating ethylene (B1197577) glycol units. The terminal alcohol group would have a proton signal whose chemical shift is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Aromatic carbons of the Fmoc group would appear in the downfield region (around 120-145 ppm), while the carbons of the PEG chain would be observed at approximately 70 ppm. researchgate.net The carbon attached to the terminal hydroxyl group would also have a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy is invaluable for identifying the key functional groups within this compound and its conjugates. researchgate.netresearchgate.net The FT-IR spectrum provides a molecular fingerprint, allowing researchers to confirm the presence of both the Fmoc and PEG moieties.

Key characteristic peaks for this compound include:

A strong, broad band around 3450 cm⁻¹ corresponding to the O-H stretching of the terminal alcohol group.

C-H stretching vibrations of the aromatic Fmoc group and the aliphatic PEG chain, typically observed between 2850 and 3000 cm⁻¹. researchgate.net

A prominent carbonyl (C=O) stretching peak from the Fmoc group's carbamate, usually appearing around 1720 cm⁻¹. researchgate.net

A very strong and characteristic C-O-C ether stretching band from the PEG repeating units, located in the region of 1080-1150 cm⁻¹. nih.gov

The presence and relative intensities of these peaks can confirm the successful synthesis and purity of the compound.

| Technique | Key Features for this compound | Typical Chemical Shift/Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic protons (Fmoc) | ~7.2-7.8 ppm |

| ¹H NMR | PEG methylene protons (-CH₂CH₂O-) | ~3.6 ppm |

| ¹³C NMR | Aromatic carbons (Fmoc) | ~120-145 ppm |

| ¹³C NMR | PEG carbons (-CH₂CH₂O-) | ~70 ppm |

| FT-IR | O-H stretch (alcohol) | ~3450 cm⁻¹ |

| FT-IR | C=O stretch (Fmoc) | ~1720 cm⁻¹ |

| FT-IR | C-O-C stretch (PEG) | ~1080-1150 cm⁻¹ |

Chromatographic and Electrophoretic Methods for Separation and Purity Assessment of this compound Conjugates

Chromatographic and electrophoretic techniques are essential for the purification of this compound conjugates and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a widely used method for analyzing PEGylated molecules. researchgate.netchromatographyonline.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. For this compound and its derivatives, the hydrophobic Fmoc group provides strong retention on C8 or C18 columns, while the hydrophilic PEG chain modulates this retention. The polydispersity of the PEG chain can lead to peak broadening in the chromatogram. nih.gov

Capillary Electrophoresis (CE) offers a high-resolution alternative for the separation of PEGylated compounds. scilit.com CE separates molecules based on their charge-to-size ratio in an electric field. This technique is particularly useful for analyzing complex mixtures of PEGylated proteins and peptides, as it can often resolve species with different numbers of attached PEG chains.

| Technique | Principle of Separation | Application for this compound Conjugates |

|---|---|---|

| RP-HPLC | Hydrophobic interactions | Purity assessment, separation of conjugates from unreacted starting materials. |

| Capillary Electrophoresis (CE) | Charge-to-size ratio | High-resolution separation of complex mixtures of PEGylated biomolecules. |

Mass Spectrometry for Structural Elucidation of this compound Derivatives and Conjugates

Mass spectrometry (MS) is a critical tool for the precise mass determination and structural analysis of this compound derivatives. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

In the analysis of Fmoc-PEG derivatives, MS can confirm the molecular weight of the compound. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. For instance, the Fmoc group can be identified by a characteristic fragment ion. nih.gov The PEG chain typically fragments via the loss of ethylene glycol units (44 Da). nih.gov This allows for the confirmation of the PEG chain length and the identification of the conjugated molecule.

Rheological Characterization of this compound-Based Gels and Polymeric Materials

The self-assembly of Fmoc-containing molecules, including those with PEG chains, can lead to the formation of hydrogels with potential applications in biomaterials and drug delivery. Rheology is the study of the flow and deformation of matter and is a primary method for characterizing the mechanical properties of these gels. researchgate.netmanchester.ac.uknih.gov

Key rheological parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a self-supporting gel, G' is typically greater than G''. The rheological properties of this compound-based gels would be influenced by factors such as concentration, temperature, and the presence of other molecules. The π-π stacking of the Fmoc groups is a major driving force for self-assembly and contributes significantly to the gel's stiffness. researchgate.net The long, flexible PEG chains would be expected to influence the viscoelastic properties and swelling behavior of the hydrogel.

| Rheological Parameter | Description | Significance for this compound Gels |

|---|---|---|

| Storage Modulus (G') | Measure of the elastic (solid-like) behavior. | Indicates the stiffness and structural integrity of the hydrogel. |

| Loss Modulus (G'') | Measure of the viscous (liquid-like) behavior. | Relates to the energy dissipation within the gel network. |

| Complex Viscosity (η*) | Overall resistance to flow. | Characterizes the viscoelastic nature of the material. |

Advanced Microscopy Techniques for Supramolecular Assemblies (e.g., TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the nanoscale morphology of self-assembled structures. In the context of this compound, TEM can be used to observe the formation of nanofibers, ribbons, or other supramolecular architectures that arise from the self-assembly process. nih.govacs.org

Samples for TEM are typically prepared by depositing a dilute solution of the self-assembling material onto a TEM grid and allowing the solvent to evaporate. The resulting images can reveal the dimensions and morphology of the assembled structures, providing insights into the mechanisms of self-assembly. For Fmoc-peptide and some Fmoc-PEG systems, TEM has shown the formation of long, entangled fibrillar networks that are responsible for the gelation of the solvent. nih.govresearchgate.net

Q & A

Q. What are the critical steps in synthesizing Fmoc-PEG24-alcohol, and how can researchers ensure reproducibility?

this compound synthesis involves sequential coupling of Fmoc-protected amino acids with polyethylene glycol (PEG) spacers. Key steps include:

- Fmoc deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving PEG integrity.

- PEG coupling : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of PEG to Fmoc precursor) to minimize side products.

- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-purity isolation . Reproducibility hinges on strict control of reaction time, temperature, and solvent purity. Document all parameters using standardized protocols (e.g., IUPAC guidelines for polymer synthesis).

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

A multi-technique approach is recommended:

- NMR spectroscopy : Confirm PEG chain length (24-mer) via H NMR integration of ethylene oxide protons (~3.6 ppm).

- Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (expected ~1.5 kDa for this compound).

- HPLC : Monitor purity (>95%) with UV detection at 265 nm (Fmoc absorbance). Discrepancies in PEG chain length or Fmoc retention require re-evaluation of coupling efficiency .

Q. How does the solubility profile of this compound impact its application in drug delivery systems?

this compound exhibits amphiphilic behavior, with PEG enhancing aqueous solubility and the Fmoc group enabling hydrophobic interactions. Researchers must:

- Test solvent compatibility : Use DMSO for stock solutions and dilute into PBS (pH 7.4) for biological studies.

- Assess aggregation : Dynamic light scattering (DLS) can detect micelle formation above critical aggregation concentrations (CAC). Poor solubility in polar solvents may indicate incomplete PEGylation or Fmoc degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s role in stabilizing peptide-drug conjugates?

- Conjugation efficiency : Use fluorescence labeling (e.g., FITC) to track this compound’s binding to therapeutic peptides.

- Stability assays : Incubate conjugates in serum (37°C, pH 7.4) and quantify degradation via LC-MS over 24–72 hours.

- Controlled variables : Include PEG chain length (e.g., PEG12 vs. PEG24) and Fmoc substitution ratios to isolate effects . Data contradiction example: If PEG24 shows lower stability than PEG12, investigate steric hindrance or hydrolysis susceptibility using molecular dynamics simulations.

Q. What strategies resolve conflicting data on this compound’s cytotoxicity in cell-based assays?

Conflicting cytotoxicity results often arise from:

- Impurity profiles : Re-analyze batches with LC-MS to rule out residual solvents (e.g., DMF) or truncated PEG chains.

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) using MTT assays with standardized seeding densities.

- Dose normalization : Express concentrations as molarity (not µg/mL) to account for PEG’s hydrodynamic volume differences .

Q. How can researchers optimize this compound’s self-assembly properties for nanocarrier applications?

- Critical parameters : Vary pH (5.0–7.4), ionic strength (0–150 mM NaCl), and temperature (25–37°C) during assembly.

- Characterization tools :

- TEM/SEM : Visualize nanostructure morphology (e.g., micelles vs. vesicles).

- Zeta potential : Measure surface charge to predict colloidal stability.

Methodological Guidance

Q. What frameworks are recommended for formulating hypothesis-driven studies involving this compound?

Apply the PICO framework to structure research questions:

- Population : Target biomolecules (e.g., peptides, siRNA).

- Intervention : this compound conjugation.

- Comparison : Unmodified PEG or alternative spacers (e.g., Fmoc-PEG12-alcohol).

- Outcome : Stability, bioavailability, or cytotoxicity metrics .

Q. How should researchers address reproducibility challenges in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.